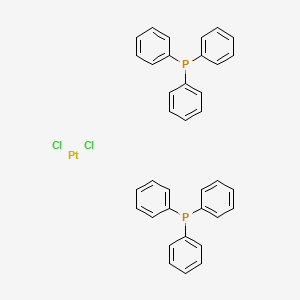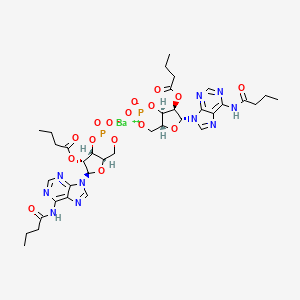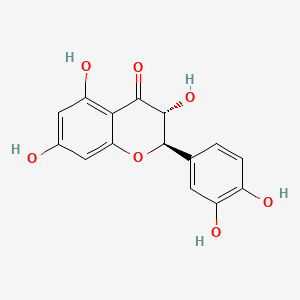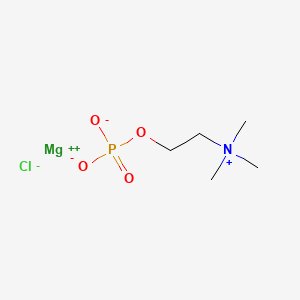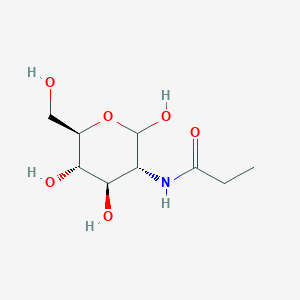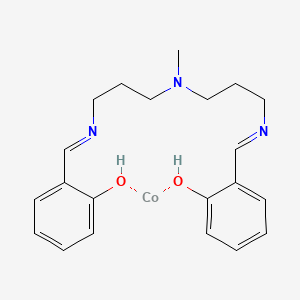
Bis(salicylideniminato-3-propyl)methylaminocobalt(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Bis(salicylideniminato-3-propyl)methylaminocobalt(II)” is a chemical compound with the linear formula CH3N[(CH2)3N=CHC6H4-2-(O)]2Co . It is used as a catalyst in various chemical reactions .
Molecular Structure Analysis
The molecular weight of the compound is 410.38 . The SMILES string representation of the molecule is CN1CCC\N=C\c2ccccc2O [Co]Oc3ccccc3\C=N\CCC1 .Chemical Reactions Analysis
This compound is known to be used as a catalyst in various chemical reactions, including the oxidation of para-substituted phenolics, allylation, oxidative cleavages, and oxidative carbonylation of phenol .Physical And Chemical Properties Analysis
The compound appears as a brown powder . It has a melting point of 290-292 °C .Aplicaciones Científicas De Investigación
Catalyst in Biomimetic Coupled Catalytic Systems
“Bis(salicylideniminato-3-propyl)methylaminocobalt(II)” can be used as a catalyst in biomimetic coupled catalytic systems . These systems mimic natural processes and can be used to create more efficient and sustainable chemical reactions.
Oxidation of Para-Substituted Phenolics
This compound can catalyze the oxidation of para-substituted phenolics . This process is important in the synthesis of various organic compounds and can be used in the production of pharmaceuticals and other chemical products.
Allylation Reactions
“Bis(salicylideniminato-3-propyl)methylaminocobalt(II)” can also be used as a catalyst in allylation reactions . These reactions are used to introduce an allyl group into a molecule, which can be useful in the synthesis of various organic compounds.
Oxidative Cleavages
This compound can catalyze oxidative cleavages . This process involves breaking a bond in a molecule using an oxidizing agent. This can be useful in the synthesis of various organic compounds.
Oxidative Carbonylation of Phenol
“Bis(salicylideniminato-3-propyl)methylaminocobalt(II)” can catalyze the oxidative carbonylation of phenol . This reaction is used in the production of various chemical products, including plastics and resins.
Synthesis of High Purity Materials
“Bis(salicylideniminato-3-propyl)methylaminocobalt(II)” is generally immediately available in most volumes. High purity, submicron and nanopowder forms may be considered . This makes it suitable for the synthesis of high purity materials for various applications.
Safety And Hazards
Propiedades
IUPAC Name |
cobalt;2-[3-[3-[(2-hydroxyphenyl)methylideneamino]propyl-methylamino]propyliminomethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2.Co/c1-24(14-6-12-22-16-18-8-2-4-10-20(18)25)15-7-13-23-17-19-9-3-5-11-21(19)26;/h2-5,8-11,16-17,25-26H,6-7,12-15H2,1H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYMMTUICCHINZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN=CC1=CC=CC=C1O)CCCN=CC2=CC=CC=C2O.[Co] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27CoN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(salicylideniminato-3-propyl)methylaminocobalt(II) | |
CAS RN |
15391-24-9 |
Source


|
| Record name | Bis(salicylideniminato-3-propyl)methylaminocobalt(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What does the research tell us about the toxicity of Bis(salicylideniminato-3-propyl)methylaminocobalt(II) on Escherichia coli DH5α?
A1: The research utilized microcalorimetry to investigate the toxic effects of Bis(salicylideniminato-3-propyl)methylaminocobalt(II) on Escherichia coli DH5α growth. [] While the provided abstract doesn't detail specific findings, it suggests the study likely examines how the presence of this cobalt compound influences the metabolic activity and growth patterns of the bacteria. By analyzing the heat flow profiles generated through microcalorimetry, researchers can glean insights into the compound's impact on bacterial metabolism and potentially identify the concentration range where inhibitory effects become significant.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



